molecular formula C9H7F3N2O B8304656 (2-Trifluoromethylpyrazolo[1,5-a]pyridin-3-yl)methanol

(2-Trifluoromethylpyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No.: B8304656
M. Wt: 216.16 g/mol
InChI Key: UOAMHYNDVNTSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Trifluoromethylpyrazolo[1,5-a]pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C9H7F3N2O and its molecular weight is 216.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

[2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-3-yl]methanol

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)8-6(5-15)7-3-1-2-4-14(7)13-8/h1-4,15H,5H2

InChI Key

UOAMHYNDVNTSST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)C(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2.8 g (11 mmol) of ethyl 2-trifluoromethylpyrazolo[1,5-α]pyridine-3-carboxylate in 50 ml of tetrahydrofuran is added dropwise to a suspension of 0.5 g (12 mmol) of lithium aluminum hydride in 45 ml of tetrahydrofuran. The reaction medium is then stirred at 70° C. for 3 h. After dropwise addition of 2.5 ml of methanol and then of 1.8 ml of an aqueous solution of sodium hydroxide having a concentration of 2N, the reaction medium is stirred for 20 min at ambient temperature and then filtered. The filtrate is dried over magnesium sulfate, filtered and concentrated under vacuum. 2.3 g (100%) of (2-trifluoromethylpyrazolo[1,5-α]pyridin-3-yl)methanol are obtained in the form of a solid.
Name
ethyl 2-trifluoromethylpyrazolo[1,5-α]pyridine-3-carboxylate
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2.8 g (10.8 mmol) of ethyl 2-trifluoromethylpyrazolo[1,5-a]pyridine-3-carboxylate in 50 ml of tetrahydrofuran is added dropwise to a mixture of 0.5 g (11.9 mmol) of lithium aluminium hydride in suspension in 45 ml of tetrahydrofuran at −70° C. After stirring for 3 h at −70° C., the mixture is brought to ambient temperature, then 1.8 ml of a 2N aqueous sodium hydroxide solution is added. The mixture is filtered, dried over magnesium sulphate, filtered and concentrated. 2.3 g (100%) of (2-trifluoromethylpyrazolo[1,5-a]pyridin-3-yl)methanol are obtained in the form of a yellow solid.
Name
ethyl 2-trifluoromethylpyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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